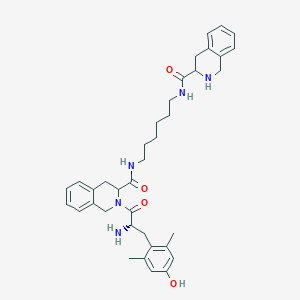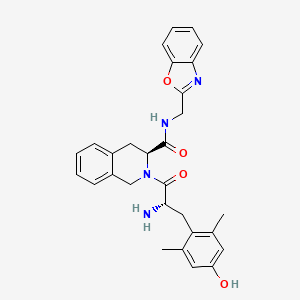
H-Dmt-Tic-NH-CH2-Boa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-NH-CH2-Boa is a synthetic peptide compound known for its selective agonist activity at delta opioid receptors. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pain management and mood disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-NH-CH2-Boa involves multiple steps, starting with the preparation of the individual amino acid components. The synthesis typically follows solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for efficiency, with stringent quality control measures in place to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: H-Dmt-Tic-NH-CH2-Boa primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it may participate in oxidation and reduction reactions depending on the presence of specific functional groups within its structure .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may occur, particularly involving the amino and carboxyl groups.
Major Products: The major products formed from these reactions are typically the desired peptide sequences, with potential side products including truncated or misfolded peptides .
Scientific Research Applications
H-Dmt-Tic-NH-CH2-Boa has been extensively studied for its potential therapeutic applications:
Pain Management: As a selective delta opioid receptor agonist, it has shown promise in alleviating chronic inflammatory and neuropathic pain.
Mood Disorders: The compound exhibits anxiolytic and antidepressant-like effects, making it a candidate for treating mood disorders.
Neuropharmacology: Research has explored its role in modulating neurotransmitter release and receptor activity in the central nervous system.
Drug Development: Its unique pharmacological profile makes it a valuable tool in the development of new analgesic and antidepressant drugs.
Mechanism of Action
H-Dmt-Tic-NH-CH2-Boa exerts its effects primarily through selective activation of delta opioid receptors. Upon binding to these receptors, it induces conformational changes that activate intracellular signaling pathways, including the inhibition of adenylate cyclase and modulation of ion channel activity. This results in reduced neuronal excitability and altered neurotransmitter release, contributing to its analgesic and anxiolytic effects .
Comparison with Similar Compounds
H-Dmt-Tic-Gly-NH-Ph: Another delta opioid receptor agonist with similar pharmacological properties.
H-Dmt-Tic-NH-CH(CH2-COOH)-Bid: Known for its high selectivity and potency at delta opioid receptors.
Uniqueness: H-Dmt-Tic-NH-CH2-Boa stands out due to its specific structural modifications, which enhance its receptor selectivity and therapeutic potential. Its unique combination of amino acid residues and functional groups contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C29H30N4O4 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-17-11-21(34)12-18(2)22(17)14-23(30)29(36)33-16-20-8-4-3-7-19(20)13-25(33)28(35)31-15-27-32-24-9-5-6-10-26(24)37-27/h3-12,23,25,34H,13-16,30H2,1-2H3,(H,31,35)/t23-,25-/m0/s1 |
InChI Key |
JBEVAWMNEBELDV-ZCYQVOJMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



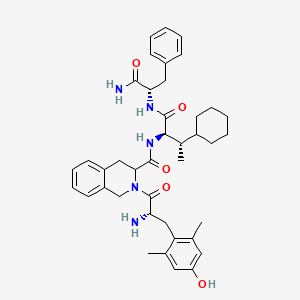
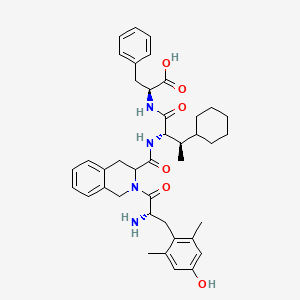

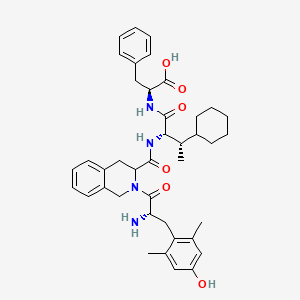
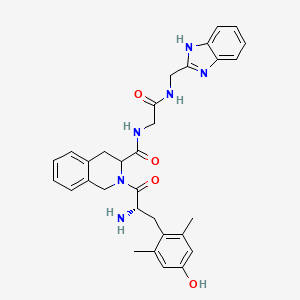
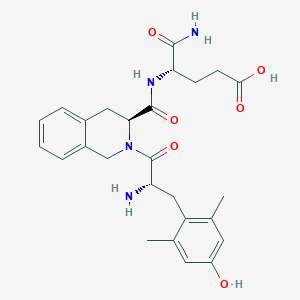
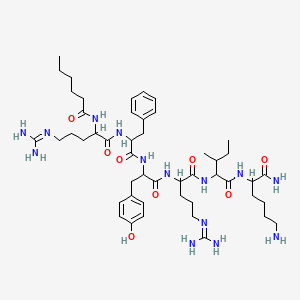
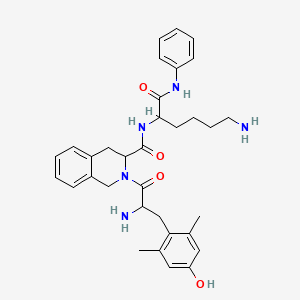
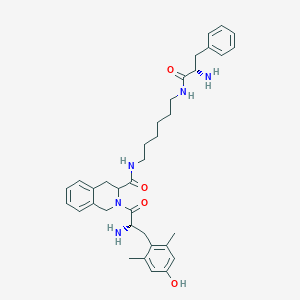
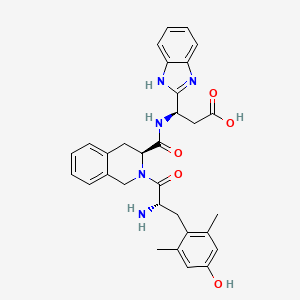

![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)
